molecular formula C26H32O8 B2384507 4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name) CAS No. 1094683-78-9

4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)

Cat. No. B2384507
CAS RN: 1094683-78-9
M. Wt: 472.534
InChI Key: MGGJRQLYRZQVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name) is a useful research compound. Its molecular formula is C26H32O8 and its molecular weight is 472.534. The purity is usually 95%.
BenchChem offers high-quality 4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Significance

1,2,4-Triazole-containing scaffolds are heterocyclic compounds found in a wide range of pharmaceuticals and biologically important molecules. These scaffolds play a crucial role in drug discovery studies targeting cancer cells, microbes, and various diseases within the human body . Let’s explore some key aspects:

Biological Relevance:

Diverse Activities: 1,2,4-triazoles have gained attention for their diverse pharmaceutical activities:

Three-Component Reaction:

properties

InChI

InChI=1S/C26H32O8/c1-16(27)17-8-10-18(11-9-17)29-23(28)21-19-20(32-25(31-19)12-4-2-5-13-25)22-24(30-21)34-26(33-22)14-6-3-7-15-26/h8-11,19-22,24H,2-7,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGJRQLYRZQVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2C3C(C4C(O2)OC5(O4)CCCCC5)OC6(O3)CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)

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